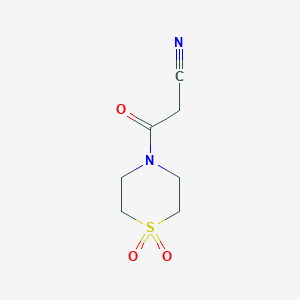

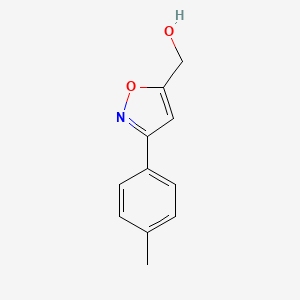

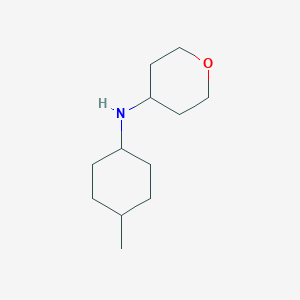

![molecular formula C12H18FN3O2S B1461419 (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine CAS No. 1018552-82-3](/img/structure/B1461419.png)

(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine

Overview

Description

Molecular Structure Analysis

The molecular formula of the compound is C12H18FN3O2S . The structure of the compound includes a piperazine ring where the nitrogen ring atom carries an aryl group .Physical and Chemical Properties Analysis

The compound has a molecular weight of 287.36 g/mol . Other physical and chemical properties like density, melting point, boiling point, etc., are not detailed in the search results.Scientific Research Applications

Analytical Derivatization in Liquid Chromatography

A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, aiming to improve sensitivity and specificity in the detection of analytes. This reagent includes a fluorophore for sensitive detection and a tertiary amino function for easy removal post-derivatization, highlighting its utility in enhancing analytical methods (Hsin‐Lung Wu et al., 1997).

PET Imaging Precursors

Research on the rapid synthesis of N,N′-disubstituted piperazines demonstrated its application in the preparation of precursors for positron emission tomography (PET) imaging. This showcases the chemical's potential in the development of diagnostic tools and its role in enhancing imaging techniques for medical research (M. Collins et al., 1992).

Antibacterial and Anticancer Activities

Novel carbazole derivatives were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Such studies reveal the compound's potential in drug discovery, particularly in developing new treatments for cancer and infections (D. Sharma et al., 2014).

Mechanism of Action

Target of Action

The primary targets of (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound has been found to be more selective towards ENT2 than ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function. It acts as a novel inhibitor of ENTs . The compound’s interaction with its targets leads to changes in the transport of nucleosides across the cell membrane.

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal flow of nucleosides in and out of cells. This can have downstream effects on various cellular processes, including nucleotide synthesis and adenosine function .

Pharmacokinetics

The compound’s ability to inhibit ents suggests that it may have good bioavailability, as it can effectively interact with its targets within cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in nucleoside transport. By inhibiting ENTs, the compound can disrupt normal cellular processes that depend on the transport of nucleosides .

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3O2S/c13-11-1-3-12(4-2-11)19(17,18)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMNYVOLTNXXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

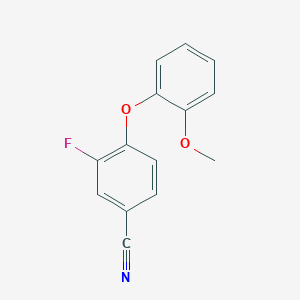

![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)

![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)

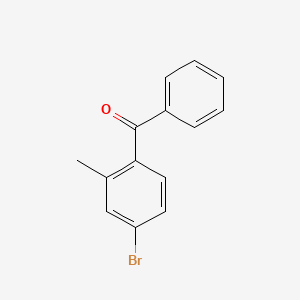

![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)

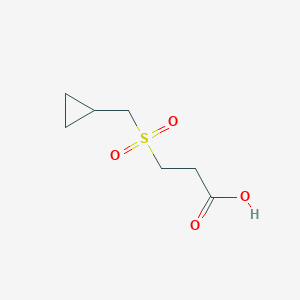

![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)